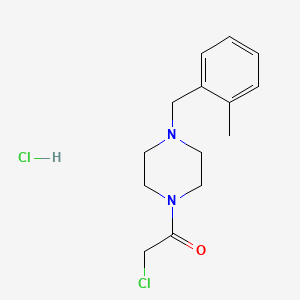
1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride” is a chemical compound with the molecular formula C14H19ClN2O•HCl . It has a molecular weight of 303.23 .
Molecular Structure Analysis
The molecular structure of “1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride” is represented by the formula C14H20Cl2N2O . The average mass is 303.227 Da and the monoisotopic mass is 302.095276 Da .Physical And Chemical Properties Analysis
“1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride” is a solid that should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Piperazine Derivatives 1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride is a derivative of piperazine, a versatile structure in pharmaceutical chemistry. New indolinone derivatives containing the piperazine moiety were synthesized, demonstrating the chemical reactivity and potential for creating diverse compounds (Patel, Mistry, & Patel, 2003). Additionally, 1,4-disubstituted piperazines were synthesized and evaluated for their antibacterial activities, showcasing the therapeutic potential of piperazine derivatives (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).
Spectroscopic and Molecular Docking Studies The molecular structure and properties of 1-(4-Methylbenzyl) piperazine were analyzed through spectroscopic methods and molecular docking studies. This compound showed significant interaction with Bacillus cereus, indicating its potential as an inhibitor against this bacterium (Subashini & Periandy, 2017).
Pharmaceutical Intermediates and Synthesis
Synthesis of Hydrochloride Salts The preparation and characterization of new compounds, such as 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts, were explored. These compounds were synthesized as potential dual antihypertensive agents, highlighting the role of piperazine derivatives in creating therapeutic agents (Marvanová et al., 2016).
Solution-phase Synthesis of Bradykinin Antagonists The solution-phase combinatorial synthesis of piperazine derivatives as nonpeptide B2 antagonists was reported. These compounds exhibited antagonistic effects on bradykinin-induced contraction, signifying their potential in therapeutic applications (Kam, Rhee, & Choo, 2004).
Improved Synthesis of Trimetazidine Hydrochloride The research on a new synthesis method for trimetazidine hydrochloride, using piperazine as a starting material, demonstrated the compound's significance in pharmaceutical manufacturing and highlighted the industrial relevance of such synthesis processes (Ping, 2003).
Biological Activities and Applications
Cardiotropic Activity and Antimicrobial Effects Piperazine derivatives like 1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)-Amino]Ethyl}Piperazines were synthesized and evaluated for their cardiotropic activity, offering insights into their potential therapeutic uses in cardiovascular conditions (Mokrov et al., 2019). Novel 1,3,4-thiadiazole amide derivatives containing piperazine also demonstrated antimicrobial and antiviral activities, further expanding the scope of piperazine derivatives in medicinal chemistry (Xia, 2015).
Safety And Hazards
The safety data sheet for a similar compound, 1-(2-Methylbenzyl)piperazine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water . If swallowed, it is recommended to rinse the mouth with water and drink plenty of water afterwards .
Propiedades
IUPAC Name |
2-chloro-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-12-4-2-3-5-13(12)11-16-6-8-17(9-7-16)14(18)10-15;/h2-5H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTWKYYDDWLAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloroacetyl)-4-(2-methylbenzyl)piperazine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2607101.png)
![methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2607104.png)
![2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2607105.png)
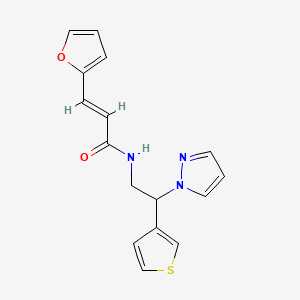
![2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2607109.png)
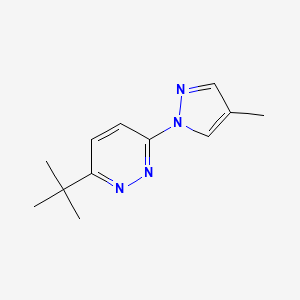
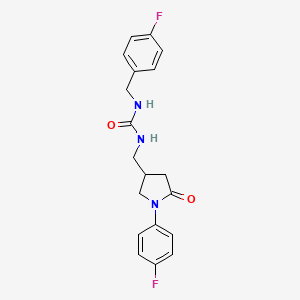
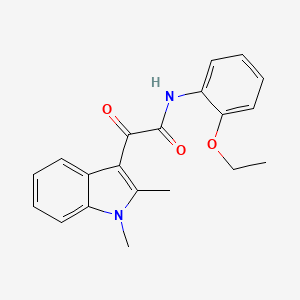
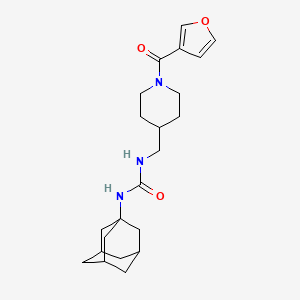
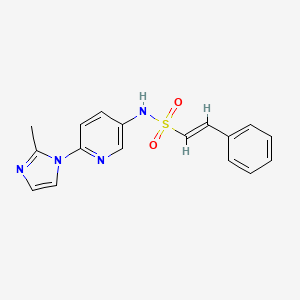
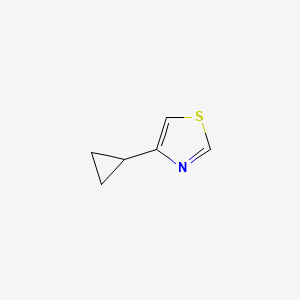

![2-Ethyl 5-(4-nitrobenzyl) 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2607119.png)
![N-cyclopropyl-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2607120.png)